tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-12(2,3)17-11(16)15-9-6-13(4,5-8-14)7-10-15/h5-10,14H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXAWHVKPOIYDRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
-
Solvent System : Tetrahydrofuran (THF) is employed for its ability to dissolve both polar and non-polar reactants while facilitating temperature control.
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Base : Sodium bicarbonate (NaHCO₃) is used to neutralize HBr generated during the reaction, preventing acid-mediated decomposition of the carbamate group.
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Temperature : The reaction is conducted at 0–5°C to minimize side reactions such as over-alkylation or elimination.
Table 1: Representative Reaction Parameters for Alkylation Method
| Parameter | Value/Detail | Source |
|---|---|---|
| Reactant Ratio (N-methylpiperidine : bromoethyl carbamate) | 1.1 : 1.0 | |
| Reaction Time | 12–18 hours | |
| Yield | 68–72% | |
| Purification | Column chromatography (SiO₂, hexane/EtOAc) |
This method prioritizes simplicity but faces challenges in regioselectivity due to the potential for multiple alkylation sites on N-methylpiperidine. The steric bulk of the tert-butyl group and the methyl substituent on the piperidine ring, however, favor reaction at the 4-position.
Two-Step Reductive Amination via N-Benzyl-4-Piperidone Intermediate
An alternative route detailed in patent CN107805218B involves a two-step sequence starting from N-benzyl-4-piperidone, avoiding direct handling of brominated intermediates.
Step 1: Ketal Formation and Imine Synthesis
N-Benzyl-4-piperidone undergoes ketalization with trimethyl orthoformate in methanol under acidic catalysis (p-toluenesulfonic acid or ammonium chloride). This step protects the ketone as a dimethyl ketal, which is subsequently reacted with tert-butyl carbamate to form an imine intermediate.
Key Conditions:
Step 2: Catalytic Hydrogenation of the Imine
The imine intermediate is subjected to hydrogenation using 5–10 wt% palladium on carbon (Pd/C) under pressurized hydrogen (0.8–1.0 MPa) at 60–80°C. This step concurrently removes the benzyl protecting group and reduces the imine to the primary amine.
Table 2: Hydrogenation Parameters from Patent CN107805218B
| Parameter | Value/Detail | Source |
|---|---|---|
| Pressure | 0.8–1.0 MPa | |
| Temperature | 60–80°C | |
| Reaction Time | 8–10 hours | |
| Yield | 88–89% | |
| Purity | 99% (GC) |
This method’s advantages include higher overall yield (∼75% over two steps) and avoidance of halogenated reagents, aligning with green chemistry principles.
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Criterion | Alkylation Route | Reductive Amination |
|---|---|---|
| Steps | 1 | 2 |
| Overall Yield | 68–72% | 75% |
| Halogen Use | Yes (Br) | No |
| Catalysts | NaHCO₃ | Pd/C, p-TsOH |
| Scalability | Moderate | High (batch reactor compatible) |
The reductive amination route demonstrates superior scalability and safety profile, though it requires specialized equipment for high-pressure hydrogenation. Conversely, the alkylation method offers faster synthesis but lower yields due to competing side reactions.
Industrial Production Considerations
For large-scale manufacturing, the reductive amination method is preferred due to:
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Cost Efficiency : Trimethyl orthoformate and tert-butyl carbamate are commodity chemicals, reducing raw material costs.
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Waste Reduction : Elimination of brominated byproducts simplifies waste management.
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Process Intensification : Continuous hydrogenation reactors could further enhance throughput and yield .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include alkyl halides and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Alkyl halides, nucleophiles, and appropriate solvents.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate is investigated for its potential therapeutic effects:
- Neurological Disorders : Studies indicate that this compound may interact with neurotransmitter receptors, offering insights into treatments for conditions like Alzheimer's disease. In scopolamine-induced models, it demonstrated significant effects on amyloid-beta deposition and neuroinflammation markers .
- Cancer Treatment : Research has shown that derivatives of this compound can inhibit the growth of ovarian and breast cancer cells through competitive inhibition of enzymes involved in cell proliferation .
Organic Synthesis
The compound serves as an intermediate in synthesizing various organic compounds. Its reactivity allows it to participate in multiple chemical reactions:
- Oxidation : Can undergo oxidation reactions using agents like hydrogen peroxide.
- Reduction : Capable of reduction reactions with lithium aluminum hydride.
- Substitution : Engages in substitution reactions with alkyl halides and nucleophiles .
Case Study 1: Alzheimer's Disease Model
In a study involving scopolamine-induced cognitive impairment, the administration of this compound resulted in reduced neuroinflammation and lower levels of amyloid-beta plaques compared to control groups. This suggests its potential as a neuroprotective agent.
Case Study 2: Anticancer Activity
Research focusing on ovarian cancer cells revealed that compounds related to this compound inhibited cell growth significantly. The mechanism was attributed to the compound's ability to interfere with specific signaling pathways critical for cancer cell survival and proliferation.
Mechanism of Action
The mechanism of action of tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing cellular processes. The exact pathways and targets depend on the specific application and context of its use. Molecular modeling and experimental studies help elucidate these mechanisms and provide a deeper understanding of its effects .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Reactivity and Physicochemical Properties
- Aminoethyl vs. Hydroxyethyl: The primary amine in the target compound enables nucleophilic reactions (e.g., amide coupling in ), whereas the hydroxyl analog (CAS 236406-33-0) participates in hydrogen bonding, affecting solubility and crystallinity .
- Fluorinated Analogs : The 3,3-difluoro variant (CAS 1334412-45-1) exhibits increased metabolic stability and lipophilicity, advantageous for blood-brain barrier penetration in CNS-targeted drugs .
Biological Activity
tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate (commonly referred to as M4) is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications and interactions with various biological targets. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The chemical structure of M4 features a piperidine ring substituted with a tert-butyl group and an aminoethyl chain, which contributes to its unique properties. The molecular formula is CHNO, and it has a molecular weight of approximately 226.32 g/mol. The presence of the piperidine moiety often correlates with biological activity, particularly in receptor binding and enzyme inhibition.
M4 exhibits its biological effects primarily through interactions with specific receptors and enzymes. It is known to act as a ligand for various biological targets, modulating their activity and influencing cellular processes. Key mechanisms include:
- Enzyme Inhibition : M4 has been shown to inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase. The IC50 for AChE inhibition is reported at 0.17 µM, indicating potent activity against this target, which is crucial in the context of neurodegenerative diseases like Alzheimer’s .
- Receptor Modulation : The compound may also interact with neurotransmitter receptors, potentially impacting synaptic transmission and neuroprotection.
Biological Activity
Research indicates that M4 possesses several biological activities:
- Neuroprotective Effects : In vitro studies demonstrate that M4 can protect astrocytes from toxicity induced by amyloid-beta (Aβ) aggregates, which are implicated in Alzheimer's disease. Specifically, M4 treatment increased cell viability in astrocytes exposed to Aβ, suggesting a protective role against oxidative stress .
- Anti-inflammatory Properties : M4 has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α when astrocytes are stimulated with Aβ, indicating its potential to modulate inflammatory responses in the brain .
- Anticancer Activity : Preliminary studies suggest that compounds structurally related to M4 exhibit antiproliferative effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 19.9 to 75.3 µM against breast cancer cells .
Case Studies
Several studies have highlighted the efficacy of M4 in different biological contexts:
- Alzheimer's Disease Model : In a scopolamine-induced model of Alzheimer's disease, M4 demonstrated significant effects on Aβ deposition and reduced neuroinflammation markers compared to untreated controls .
- Cancer Research : Investigations into the anticancer properties of M4-related compounds revealed promising results in inhibiting the growth of ovarian and breast cancer cells. The mechanism involves competitive inhibition of key enzymes involved in cancer cell proliferation .
Research Findings Summary
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing tert-butyl 4-(2-aminoethyl)-4-methylpiperidine-1-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with tert-butyl piperidine carboxylate derivatives. A plausible route includes:
Alkylation : Introduce the 2-aminoethyl group via reductive amination or alkylation of 4-methylpiperidine using bromoethylamine derivatives under inert conditions (e.g., N₂ atmosphere) .
Boc Protection : Protect the amine group using di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF) at 0–25°C .
Purification : Use silica gel column chromatography (ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .
- Characterization : Confirm structure via H/C NMR (peaks for tert-butyl at δ ~1.4 ppm and methyl groups at δ ~1.2–1.5 ppm) and HRMS (expected [M+H]⁺ ~283.2 g/mol) .
Q. How should researchers handle and store this compound safely?
- Handling : Use in a fume hood with nitrile gloves, lab coat, and safety goggles. Avoid inhalation/contact due to potential acute toxicity (Category 4 for oral/dermal/inhalation hazards) .
- Storage : Keep in a sealed container under nitrogen at 2–8°C to prevent hydrolysis of the Boc group. Desiccate to avoid moisture absorption .
Advanced Research Questions
Q. How can reaction yields be optimized when introducing the 2-aminoethyl substituent?
- Methodological Answer :
- Solvent Selection : Use DMF or THF for better solubility of intermediates; avoid protic solvents to minimize side reactions .
- Catalysis : Add catalytic iodine or KI to enhance alkylation efficiency .
- Temperature Control : Maintain 0–5°C during Boc protection to prevent tert-butyl group cleavage .
Q. How to resolve contradictions in NMR data for structural confirmation?
- Case Study : If methyl group signals split unexpectedly (e.g., δ 1.2 vs. 1.5 ppm), consider:
Diastereomer Formation : Check for chiral centers introduced during alkylation; use chiral HPLC to separate enantiomers .
Conformational Flexibility : Analyze variable-temperature NMR (VT-NMR) to assess piperidine ring puckering effects .
- Validation : Cross-validate with IR spectroscopy (C=O stretch ~1680–1720 cm⁻¹ for Boc group) and elemental analysis (<0.4% deviation for C, H, N) .
Q. What mechanistic insights explain Boc group instability during synthesis?
- Acidic Conditions : The Boc group hydrolyzes in strong acids (e.g., TFA). Monitor pH during workup; neutralize with NaHCO₃ immediately after deprotection .
- Thermal Degradation : Avoid heating above 40°C during solvent evaporation. Use rotary evaporation under reduced pressure (<20 mmHg) .
Safety and Regulatory Compliance
Q. What are the critical ecotoxicological data gaps for this compound?
- Data Gaps : No available data on biodegradation, bioaccumulation, or aquatic toxicity. Conduct OECD 301F (ready biodegradability) and Daphnia magna acute toxicity tests (OECD 202) .
- Waste Disposal : Incinerate at >1000°C with alkali scrubbers to neutralize nitrogen oxides. Do not landfill due to unknown persistence .
Biological and Pharmacological Applications
Q. How can this compound be functionalized for drug discovery?
- Derivatization Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
